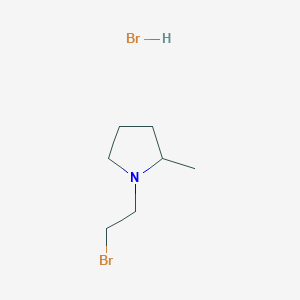

1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide” is a type of organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “2-Bromoethyl” and “2-methyl” parts suggest that it has a bromine atom and a methyl group attached to the second carbon in the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or addition . For example, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Wissenschaftliche Forschungsanwendungen

Crystallographic Studies and pH-Dependent Transformations

1-(2-Bromoethyl)-2-methylpyrrolidine hydrobromide has been studied for its crystallographic properties and pH-dependent transformations. In a study on similar compounds, it was found that different hydrogen bond types in the structure can significantly affect thermal stability. The ability of these structures to transform under varying pH conditions was observed, highlighting their potential in pH-responsive materials and applications in understanding crystallography and molecular interactions (Tong et al., 2018).

Bromination and Aziridination in Organic Synthesis

The compound's analogs have been utilized in the bromination of organic molecules, an essential step in many synthetic processes. One study discussed the formation of bromomethylpyrrolidines, a crucial intermediate in the synthesis of various organic compounds (Horning & Muchowski, 1974). Additionally, its use in aziridination, an important reaction for introducing nitrogen into molecules, has been reported (Jain, Sain, & Joseph, 2006).

Corrosion Inhibition in Industrial Applications

Derivatives of 1-(2-Bromoethyl)-2-methylpyrrolidine hydrobromide have been evaluated for their effectiveness as corrosion inhibitors, particularly in the oil and gas industry. Their ability to prevent corrosion in carbon steel pipelines showcases their potential in industrial applications (Hegazy et al., 2016).

Environmental Applications

The compound and its derivatives show promise in environmental applications, such as CO2 capture. A study discussed the synthesis of a new ionic liquid from similar bromide salts for efficiently capturing CO2, demonstrating potential in addressing environmental concerns like greenhouse gas emissions (Bates et al., 2002).

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-2-methylpyrrolidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.BrH/c1-7-3-2-5-9(7)6-4-8;/h7H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESRNXSRMWKUJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CCBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-2-methylpyrrolidine hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2928011.png)

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2928022.png)

![N-(4-acetamidophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2928023.png)

![(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide](/img/structure/B2928025.png)